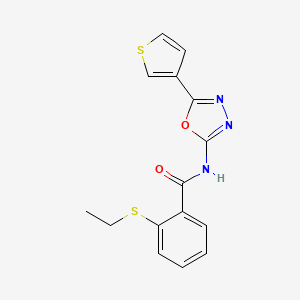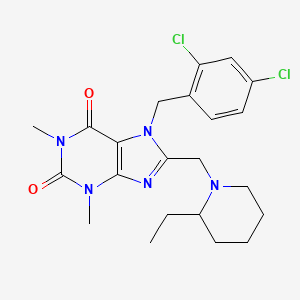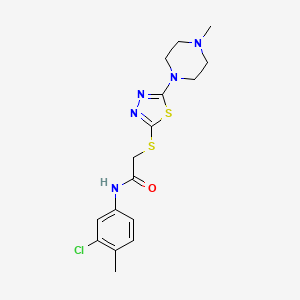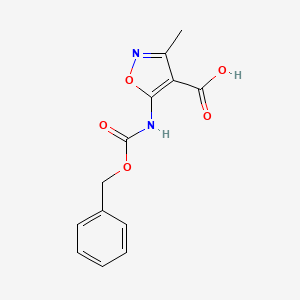![molecular formula C23H22ClN3O4 B2957675 N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide CAS No. 1251593-62-0](/img/structure/B2957675.png)
N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide is a useful research compound. Its molecular formula is C23H22ClN3O4 and its molecular weight is 439.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis :
- Pyrimidines and their derivatives, such as pyrimidin-2-yl acetamides, have been synthesized through various routes and characterized for their structural properties. For example, Brown and Waring (1977) detailed a synthetic route for 2-(pyrimidin-2'-yl)acetic acids and esters, contributing to the understanding of pyrimidine chemistry and its applications in drug design (Brown & Waring, 1977).
Potential in Pharmacological Activities :
- Pyrimidine derivatives have been investigated for their pharmacological activities, including anti-inflammatory and analgesic properties. Sondhi et al. (2009) synthesized a number of pyrimidine derivatives and screened them for anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds (Sondhi et al., 2009).
- In another study, Dollé et al. (2008) focused on pyrazolo[1,5-a]pyrimidineacetamides as selective ligands for imaging the translocator protein with PET, suggesting their application in diagnostic imaging and neuroscience research (Dollé et al., 2008).
Antimicrobial and Anticancer Potential :
- Pyrimidine-based compounds have shown promising antimicrobial and anticancer activities. For instance, Al-Sanea et al. (2020) synthesized certain pyrimidine derivatives and tested their in vitro cytotoxic activity on cancer cell lines, indicating their potential as anticancer agents (Al-Sanea et al., 2020).
- Hossan et al. (2012) synthesized pyrimidinones and oxazinones derivatives with antimicrobial properties, further expanding the application of pyrimidine compounds in combating infectious diseases (Hossan et al., 2012).
Advanced Chemical Synthesis Techniques :
- The synthesis of pyrimidine compounds involves advanced chemical techniques. For example, Chikaoka et al. (2003) described a Mn(III)/Cu(II)-mediated oxidative radical cyclization process to create erythrinanes from pyrimidine derivatives, showcasing the versatility and complexity of synthetic methods in this field (Chikaoka et al., 2003).
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[4-(4-ethylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4/c1-3-14-7-9-15(10-8-14)21-20-18(12-31-22(20)29)27(23(30)26-21)11-19(28)25-17-6-4-5-16(24)13(17)2/h4-10,21H,3,11-12H2,1-2H3,(H,25,28)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFDEVYZTBNWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=C(C(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2957598.png)

![N-[(5-Thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2957600.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B2957601.png)

![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2957604.png)
![5-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)


![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2957615.png)
